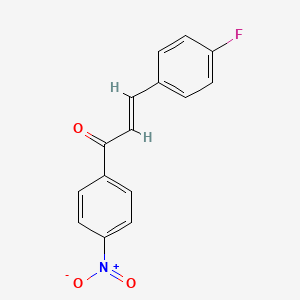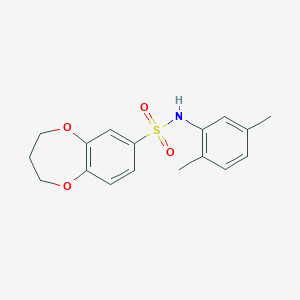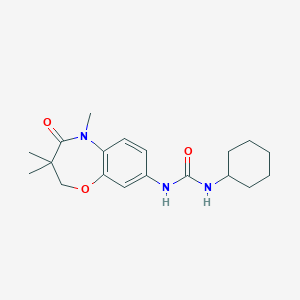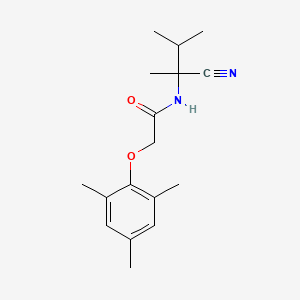
1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. The presence of an aminopropyl group and a methyl group further modifies its chemical properties, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-methylquinoxalin-2-one with 3-aminopropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline compounds.
Substitution: The aminopropyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted quinoxaline derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxalines.
Applications De Recherche Scientifique
1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Medicine: The compound’s potential therapeutic properties are explored in the treatment of various diseases, including cancer and neurological disorders.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride can be compared with other similar compounds, such as:
3-Aminopropylsilatrane: This compound also contains an aminopropyl group and is used in various applications, including plant growth regulation and drug development.
N-(3-Aminopropyl)methacrylamide hydrochloride: This compound is used in the synthesis of microgels and other polymeric materials.
1-(3-Aminopropyl)imidazole: This compound is used in the preparation of functionalized membranes for fuel cells.
The uniqueness of this compound lies in its specific quinoxaline core structure, which imparts distinct chemical and biological properties compared to other aminopropyl-containing compounds.
Propriétés
IUPAC Name |
1-(3-aminopropyl)-3-methylquinoxalin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.2ClH/c1-9-12(16)15(8-4-7-13)11-6-3-2-5-10(11)14-9;;/h2-3,5-6H,4,7-8,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSALUWXEIWDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2627315.png)
![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-3-carboxamide](/img/structure/B2627319.png)
![2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2627321.png)
![4-chloro-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2627322.png)

![3-benzyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)


![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2627330.png)

![2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile](/img/structure/B2627332.png)

![Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B2627335.png)
![1-(2-methoxyethyl)-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2627336.png)
